molecular formula C17H13ClF3N5O B2367955 N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide CAS No. 338773-11-8

N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide

Cat. No.: B2367955
CAS No.: 338773-11-8
M. Wt: 395.77
InChI Key: CPIGQFSEEKWADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a trifluoromethyl group (-CF3), and a quinoxalinyl group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, influencing the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions . The trifluoromethyl group is generally considered stable but could potentially undergo certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity . The amide group could form hydrogen bonds, potentially affecting the compound’s solubility .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Molecular Structure and Interactions : A study by Kant et al. (2012) analyzed a similar compound, N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide, and found that the compound exhibited specific molecular interactions such as hydrogen bonds and π–π stacking interactions, crucial for understanding its chemical behavior and potential applications (Kant et al., 2012).

Synthesis and Derivative Studies

  • Synthesis Techniques : Thirupathaiah et al. (2017) developed an efficient method for synthesizing derivatives of similar compounds, demonstrating the versatility of these compounds in chemical synthesis (Thirupathaiah et al., 2017).
  • Novel Derivatives Formation : The work of Saeed et al. (2014) involved synthesizing various derivatives of a related compound, indicating the potential for creating a range of molecules with diverse properties for research applications (Saeed et al., 2014).

Antimicrobial Studies

  • Antimicrobial Activities : Research by Ahsan et al. (2016) on similar compounds, such as N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, revealed antimicrobial activities, suggesting potential applications in fighting bacterial and fungal infections (Ahsan et al., 2016).

Pharmacological Potential

  • Anticonvulsant Evaluation : A study by Ahsan et al. (2013) on analogs of similar compounds showed promising anticonvulsant activities, indicating potential pharmacological applications in treating seizures (Ahsan et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action . Further studies could also focus on assessing its safety profile and environmental impact.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[methyl-[3-(trifluoromethyl)quinoxalin-2-yl]amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5O/c1-26(25-16(27)22-11-8-6-10(18)7-9-11)15-14(17(19,20)21)23-12-4-2-3-5-13(12)24-15/h2-9H,1H3,(H2,22,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIGQFSEEKWADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.